Methyl [4-(bromoacetyl)phenyl]acetate
Overview
Description
Methyl [4-(bromoacetyl)phenyl]acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromoacetyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [4-(bromoacetyl)phenyl]acetate can be synthesized through several methods. One common approach involves the bromination of methyl [4-(acetyl)phenyl]acetate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(bromoacetyl)phenyl]acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl [4-(bromoacetyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [4-(bromoacetyl)phenyl]acetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Methyl [4-(bromoacetyl)phenyl]acetate can be compared with other similar compounds, such as:
Methyl [4-(bromomethyl)phenyl]acetate: Similar structure but with a bromomethyl group instead of a bromoacetyl group.
Methyl [4-(acetyl)phenyl]acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl [4-(chloroacetyl)phenyl]acetate: Contains a chlorine atom instead of bromine, which can affect the reactivity and selectivity of chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[4-(2-bromoacetyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(13)7-12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUICSXDEFZPCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574458 | |
Record name | Methyl [4-(bromoacetyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84325-98-4 | |
Record name | Methyl [4-(bromoacetyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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